8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
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Overview
Description
8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic analogue of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to activate protein kinase A (PKA) selectively and is resistant to degradation by phosphodiesterases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves the modification of the cyclic phosphate moiety of cAMP by replacing one of the exocyclic oxygen atoms with sulfur. Additionally, the hydrogen at position 8 of the nucleobase is substituted with a piperidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective formation of the SP-isomer.
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain the purity and yield of the desired isomer. The process involves large-scale synthesis followed by purification steps such as crystallization or lyophilization to obtain the final product in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt primarily undergoes substitution reactions due to the presence of the piperidine ring and the phosphorothioate group. It is also involved in phosphorylation reactions as it mimics the natural substrate of PKA .
Common Reagents and Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products: The major products formed from the reactions of this compound are typically phosphorylated proteins or other molecules that interact with PKA. The compound itself remains stable under physiological conditions, making it suitable for use in various biochemical assays .
Scientific Research Applications
8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is widely used in scientific research due to its ability to selectively activate PKA. It is used in studies involving signal transduction pathways, gene expression, and cellular metabolism. In medicine, it is used to investigate the role of cAMP in various physiological processes and diseases .
Mechanism of Action
The compound exerts its effects by binding to the regulatory subunits of PKA, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular functions. The phosphorothioate modification enhances the stability of the compound, allowing it to persist longer in biological systems .
Comparison with Similar Compounds
Similar Compounds:
- Adenosine 3’,5’-cyclic monophosphorothioate, 8-Bromo-, SP-isomer, sodium salt
- Adenosine 3’,5’-cyclic monophosphate, 8-(4-Chlorophenylthio)-, sodium salt
Uniqueness: 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its high selectivity for PKA and resistance to phosphodiesterase degradation. This makes it a powerful tool for studying cAMP-dependent pathways without the interference of rapid degradation .
Properties
IUPAC Name |
sodium;6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHOJPVCBSBI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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